molecular formula C25H22ClN3O5S B2483253 Ethyl 3-(4-chlorophenyl)-5-[[2-(4-ethoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-76-0

Ethyl 3-(4-chlorophenyl)-5-[[2-(4-ethoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2483253
M. Wt: 511.98
InChI Key: QUZLNPRORDFRMJ-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their diverse biological activities. The specific compound has been synthesized and studied in various contexts, including its potential antibacterial activity and the synthesis of related compounds.

Synthesis Analysis

  • The synthesis of similar compounds often involves reactions with ethyl chloroacetate and sodium ethoxide, as demonstrated by Al-Kamali et al. (2014) in the synthesis of related thieno[2,3-c]pyridazines (Al-Kamali et al., 2014).
  • Another approach, as described by Achutha et al. (2017), involves the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride (Achutha et al., 2017).

Molecular Structure Analysis

  • The crystal and molecular structure of related compounds has been characterized using methods like X-ray diffraction and NMR spectroscopy. For example, the molecular structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was confirmed through these techniques (Achutha et al., 2017).

Chemical Reactions and Properties

  • Various chemical reactions have been studied, such as the reaction of related ethyl carboxylates with hydrazines, leading to the synthesis of different derivatives (E. I. Mikhed’kina et al., 2009).
  • Some compounds in this class exhibit herbicidal activities, as noted in the study of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives (Han Xu et al., 2008).

Physical Properties Analysis

  • The physical properties like crystal systems and intramolecular hydrogen bonds contribute to the structural stability of related compounds (Achutha et al., 2017).

Chemical Properties Analysis

  • The chemical properties of these compounds, such as reactivity and potential biological activities, have been explored. For instance, the antibacterial activities of novel thieno[2,3-c]pyridazines synthesized using similar methods have been evaluated (Al-Kamali et al., 2014).

Scientific Research Applications

Antibacterial Activity

Ethyl 3-(4-chlorophenyl)-5-[[2-(4-ethoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate and related compounds have shown potential in antibacterial activities. A study conducted by Al-Kamali et al. (2014) found that certain novel thieno[2,3-c]pyridazines exhibited significant antibacterial properties. This class of compounds, including variants of the ethyl 3-(4-chlorophenyl)-5-[[2-(4-ethoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate, were evaluated for their effectiveness against bacterial infections (Al-Kamali et al., 2014).

Herbicidal Activities

Another significant application of this compound is in the field of agriculture, particularly as a herbicide. A study by Xu et al. (2008) explored the synthesis of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, starting from a similar base compound. These derivatives demonstrated considerable herbicidal activities, especially against dicotyledonous plants, and were compared with commercial bleaching herbicides (Xu et al., 2008).

Antimicrobial Agents

The compound and its derivatives have also been explored for their potential as antimicrobial agents. For example, Desai et al. (2007) synthesized new quinazolines, starting with a similar ethyl-based compound, demonstrating potential as antimicrobial agents. This research points towards the application of such compounds in combating microbial infections (Desai et al., 2007).

properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-[[2-(4-ethoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O5S/c1-3-33-18-11-5-15(6-12-18)13-20(30)27-23-21-19(14-35-23)22(25(32)34-4-2)28-29(24(21)31)17-9-7-16(26)8-10-17/h5-12,14H,3-4,13H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZLNPRORDFRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-chlorophenyl)-5-[[2-(4-ethoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate

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